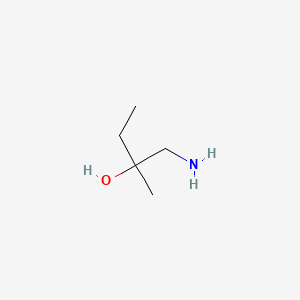
1-Amino-2-methylbutan-2-ol
Vue d'ensemble
Description
The compound 1-Amino-2-methylbutan-2-ol, while not directly studied in the provided papers, is related to a class of compounds that have been investigated for various biological and chemical properties. For instance, 2-amino-butan-1-ol has been shown to retard the growth of Musca domestica larvae, with its activity being the most pronounced among similar compounds . This suggests that the structure of these amino alcohols can significantly influence biological activity.
Synthesis Analysis
The synthesis of related compounds, such as the enantiomers of 4-aminobutane-1,2,3-triol, has been achieved using carbohydrate-derived aldehydes, indicating that the synthesis of 1-Amino-2-methylbutan-2-ol could potentially be approached through similar methods . The key step in the synthesis involves the conversion of an aldehyde to an amide, which could be adapted for the synthesis of 1-Amino-2-methylbutan-2-ol.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Amino-2-methylbutan-2-ol, such as 2,4-diamino-3-methylbutanoic acid, has been analyzed, with the identification of specific enantiomers in biological samples . This highlights the importance of stereochemistry in the biological function of these molecules, which is likely relevant to 1-Amino-2-methylbutan-2-ol as well.
Chemical Reactions Analysis
The chemical reactivity of amino alcohols has been explored in various contexts. For example, 4-amino-1-hydroxybutane-1,1-bisphosphonic acid has been determined in human urine using a derivatization method that targets the primary amino group . This indicates that the amino group in 1-Amino-2-methylbutan-2-ol could also undergo similar reactions, such as derivatization, which could be useful for its detection and analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols can be inferred from studies on similar compounds. For instance, the resolution of racemic acids using (R)-(-)-2-Amino-1-benzyloxybutane demonstrates the potential for amino alcohols to participate in stereoselective reactions . This suggests that 1-Amino-2-methylbutan-2-ol may also exhibit specific physical and chemical properties that could be exploited in enantioselective syntheses or resolutions.
Applications De Recherche Scientifique
-
Biocatalytic Reductive Amination
- Application: This compound can be used in biocatalytic reductive amination processes to access short chiral alkyl amines and amino alcohols .
- Method: The process involves the use of amine dehydrogenases (AmDHs). Some wild-type AmDHs have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Results: Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
-
Synthesis of Benanomicin-Pradimicin Antibiotics
- Application: A similar compound, 2-Amino-3-methyl-1-butanol, has been used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
-
Precursor in Pharmaceutical Synthesis
- Application: Short-chain chiral amines with carbon chain lengths ranging from C1 to C5 have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals .
- Method: The butan-2-amine substructure is present in the herbicide Bromacil commercialized as the racemate and in the drug candidate XL888 . When substituted with a hydroxyl group, the resulting highly functionalized chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses .
- Results: Key examples of these important structural moieties are L-valinol and ®-3-aminobutan-1-ol (®-ABOL), intermediates in the synthesis of HIV integrase inhibitors Elvitegravir (Japan Tobacco, Gilead Sciences) and Dolutegravir (GSK, Pfizer, Shionogi Limited) respectively .
-
Component in Alcoholic Beverages
- Application: A similar compound, 2-Methyl-1-butanol, is a grain fermentation byproduct, and therefore trace amounts of 2-Methyl-1-butanol are present in many alcoholic beverages .
- Method: This compound occurs naturally during the fermentation process .
- Results: This compound contributes to the flavor profile of many alcoholic beverages .
Propriétés
IUPAC Name |
1-amino-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVEOGDJNQNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965728 | |
| Record name | 1-Amino-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylbutan-2-ol | |
CAS RN |
51411-49-5 | |
| Record name | 1-Amino-2-methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-methylbutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)


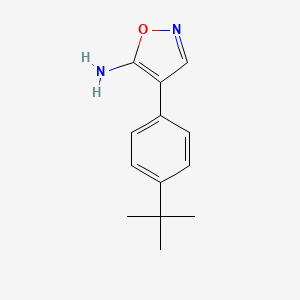

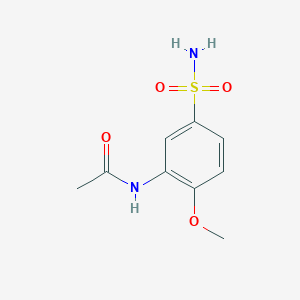
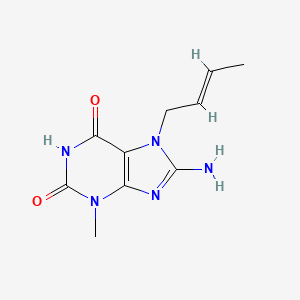
![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)
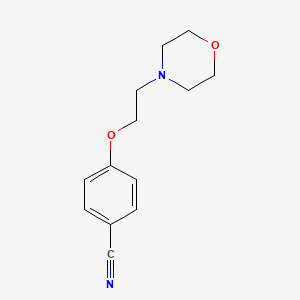
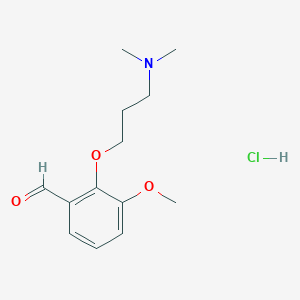
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)
